Methyl 2-chloro-2-(3-chlorophenyl)acetate
Overview
Description
“Methyl 2-chloro-2-(3-chlorophenyl)acetate” is a chemical compound with the molecular formula C9H8Cl2O2 . It has a molecular weight of 219.07 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8Cl2O2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,1H3 . This indicates that the compound contains a methyl group (CH3) attached to an acetate group (CO2), which is further attached to a 2-chlorophenyl group .Physical And Chemical Properties Analysis
“Methyl 2-chloro-2-(3-chlorophenyl)acetate” is a liquid at room temperature . It has a molecular weight of 219.07 and a refractive index of 1.5240 to 1.5260 at 20°C .Scientific Research Applications
Synthesis and Chemical Properties
Methyl 2-chloro-2-(3-chlorophenyl)acetate is a compound involved in various chemical synthesis processes due to its reactivity. One study described the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran as probes for Drosophila nicotinic receptors, highlighting its use in creating compounds for biological receptor studies. This process utilized alpha-nitro ketone intermediates, showcasing the compound's role in intricate chemical reactions (Nanjing Zhang, M. Tomizawa, & J. Casida, 2004). Another example of its application includes the optimized synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, where the effects of various reaction conditions on yield were investigated, indicating its importance in fine-tuning chemical synthesis processes (Wang Guo-hua, 2008).
Environmental and Biological Applications
Research has also explored the environmental applications of related chlorophenyl compounds. For instance, the degradation of 2,4,6-trichlorophenol through potentiostatic experiments revealed the influence of bacterial communities on degradation efficiency, pointing towards potential environmental remediation uses (Hao Xu et al., 2018). Additionally, studies on the rapid degradation of 2,4-dichlorophenoxyacetic acid facilitated by acetate under methanogenic conditions suggest a novel approach to soil remediation, highlighting how certain chemical environments can enhance the degradation of pollutants (Zhi-man Yang et al., 2017).
Advanced Chemical Synthesis Techniques
Ionic liquids and ultrasound irradiation have been applied in the synthesis of trisubstituted imidazoles, demonstrating the compound's role in promoting efficient, environmentally friendly chemical reactions (Hongjun Zang et al., 2010). Additionally, the synthesis of Clopidogrel Sulfate illustrates the compound's utility in pharmaceutical applications, where it serves as an intermediate in the production of therapeutically relevant molecules (Hu Jia-peng, 2012).
Safety And Hazards
properties
IUPAC Name |
methyl 2-chloro-2-(3-chlorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNGCYNGUGKRFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-2-(3-chlorophenyl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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